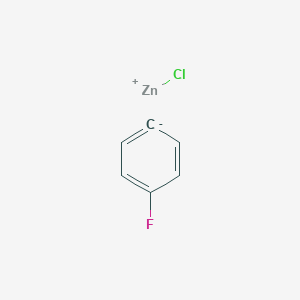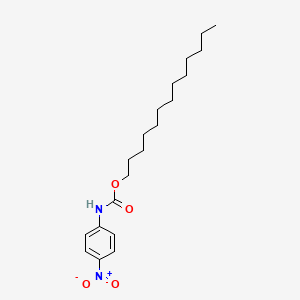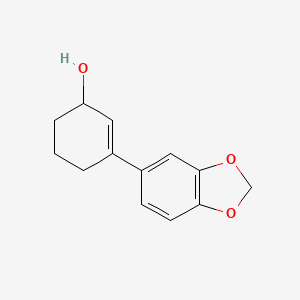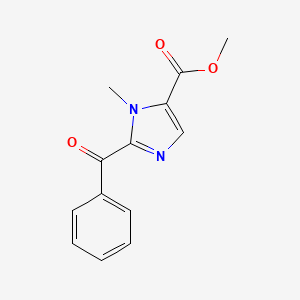
Zinc, chloro(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro(4-fluorophenyl)- is an organozinc compound characterized by the presence of a zinc atom bonded to a chlorine atom and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro(4-fluorophenyl)- typically involves the reaction of 4-fluorophenylmagnesium bromide with zinc chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Fluorophenylmagnesium bromide+Zinc chloride→Zinc, chloro(4-fluorophenyl)-+Magnesium bromide chloride
Industrial Production Methods: On an industrial scale, the production of zinc, chloro(4-fluorophenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: Zinc, chloro(4-fluorophenyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents such as hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide can yield an alkoxy-substituted product, while oxidation may produce a zinc oxide derivative.
Scientific Research Applications
Chemistry: Zinc, chloro(4-fluorophenyl)- is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, which forms carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of organozinc compounds on cellular processes. Its potential as a precursor for pharmaceuticals is also being explored.
Industry: Industrially, zinc, chloro(4-fluorophenyl)- is utilized in the synthesis of fine chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which zinc, chloro(4-fluorophenyl)- exerts its effects typically involves the formation of a reactive intermediate, such as a zinc-alkyl or zinc-aryl species. These intermediates can then participate in various organic transformations, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
- Zinc, chloro(phenyl)-
- Zinc, chloro(4-chlorophenyl)-
- Zinc, chloro(4-methylphenyl)-
Comparison: Zinc, chloro(4-fluorophenyl)- is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and stability. Compared to zinc, chloro(phenyl)-, the fluorinated compound may exhibit different electronic properties, affecting its behavior in chemical reactions. The presence of fluorine can also enhance the compound’s potential in medicinal chemistry due to the bioisosteric properties of fluorine.
Properties
CAS No. |
133472-27-2 |
|---|---|
Molecular Formula |
C6H4ClFZn |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
chlorozinc(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.ClH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
GOWCWQHQMNLGEB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)





![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)

